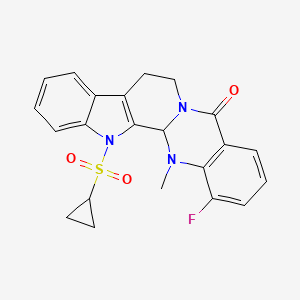![molecular formula C42H65N7O9 B12372107 cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu]](/img/structure/B12372107.png)
cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu] is a cyclic peptide composed of several amino acids, including D-N-methylalanine, D-isoleucine, D-valine, and D-leucine, with furanyl groups attached. This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups such as Fmoc or Boc to expose the amino group for the next coupling reaction.
Cyclization: After the linear peptide is synthesized, cyclization is achieved by forming a peptide bond between the N-terminus and C-terminus, often using reagents like HATU or PyBOP.
Industrial Production Methods
Industrial production of this cyclic peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, including rigorous purification steps like HPLC and lyophilization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu] can undergo various chemical reactions, including:
Oxidation: The furanyl groups can be oxidized to form furanones.
Reduction: Reduction of the peptide bonds or side chains can be achieved using reagents like sodium borohydride.
Substitution: Functional groups on the peptide can be substituted using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized furanyl derivatives, reduced peptide fragments, and substituted peptides with modified side chains.
Scientific Research Applications
Cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu] has several applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its stability and binding affinity, allowing it to modulate biological pathways effectively. The furanyl groups may also play a role in its bioactivity by interacting with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclo(D-Ala-Val): A simpler cyclic peptide with similar stability and bioactivity.
Cyclo(D-Tyr-D-Phe): Another cyclic peptide with distinct aromatic side chains.
Cyclo(Ser-Tyr): Contains serine and tyrosine, offering different hydrogen bonding interactions.
Uniqueness
Cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu] stands out due to its multiple furanyl groups and N-methylated amino acids, which contribute to its unique chemical properties and potential biological activities. These features make it a valuable compound for studying peptide interactions and developing new therapeutic agents.
Properties
Molecular Formula |
C42H65N7O9 |
|---|---|
Molecular Weight |
812.0 g/mol |
IUPAC Name |
(3R,6R,9R,12R,15R,18R,21R)-18-[(2S)-butan-2-yl]-9,21-bis(furan-3-ylmethyl)-1,3,4,10-tetramethyl-6-(2-methylpropyl)-12,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C42H65N7O9/c1-13-26(8)35-39(53)44-33(24(4)5)38(52)45-34(25(6)7)42(56)49(12)31(19-28-14-16-57-21-28)36(50)43-30(18-23(2)3)41(55)47(10)27(9)40(54)48(11)32(37(51)46-35)20-29-15-17-58-22-29/h14-17,21-27,30-35H,13,18-20H2,1-12H3,(H,43,50)(H,44,53)(H,45,52)(H,46,51)/t26-,27+,30+,31+,32+,33+,34+,35+/m0/s1 |
InChI Key |
MHYASXKHPXOUMD-PINHSZKWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N([C@@H](C(=O)N([C@@H](C(=O)N1)CC2=COC=C2)C)C)C)CC(C)C)CC3=COC=C3)C)C(C)C)C(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1)CC2=COC=C2)C)C)C)CC(C)C)CC3=COC=C3)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


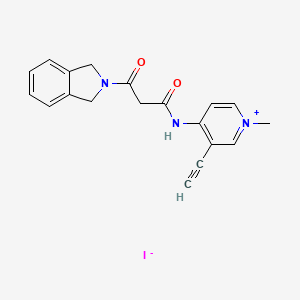
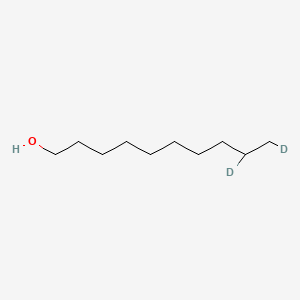
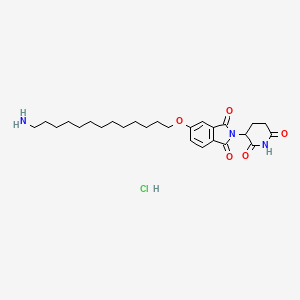
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid](/img/structure/B12372043.png)



![(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12372073.png)
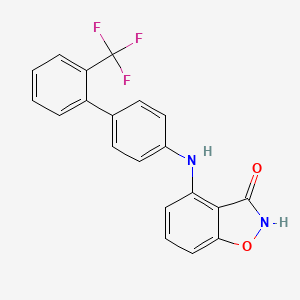
![N-cyclopentyl-N-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-4-(1H-imidazol-5-ylmethylamino)benzenesulfonamide](/img/structure/B12372081.png)

